2-(2-Azidoethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

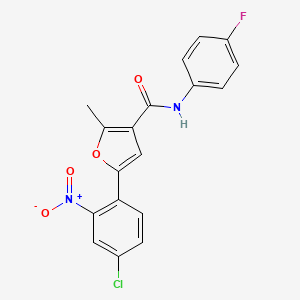

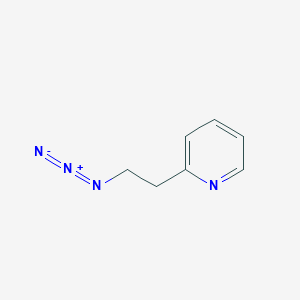

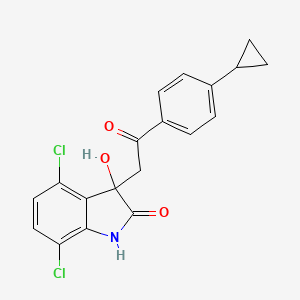

“2-(2-Azidoethyl)pyridine” is a chemical compound with the CAS number 856849-81-5 . It has a molecular formula of C7H8N4 and an average mass of 148.165 Da .

Synthesis Analysis

The synthesis of pyridine derivatives is an important research field due to their versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials . The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone . A novel synthesis of amino-substituted-2-pyridone has been reported .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with an azidoethyl group attached to it . The exact structure can be found in various chemical databases .

Chemical Reactions Analysis

Pyridine derivatives are involved in further chemical reactions after the first electron transfer, like dimerization . One approach takes advantage of [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components to access pyridines . A pyridine-pyridine coupling reaction has been developed between pyridyl phosphonium salts and cyanopyridines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 91 °C (Press: 8.5 Torr) . More detailed properties can be found in chemical databases .

Scientific Research Applications

Synthesis and Coordination Chemistry

2-(2-Azidoethyl)pyridine and its derivatives have been explored in the synthesis of various ligands and coordination chemistry. The synthesis of 2,6-bis(pyrazolyl)pyridines, related to this compound, has been studied extensively. These compounds are used as ligands and have shown potential in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

Electrophilic Aromatic Borylation

Research into the electrophilic aromatic borylation of pyridine derivatives, closely related to this compound, has been conducted. This process is crucial for synthesizing pyridine-borane complexes, which have applications in the creation of aza-π-conjugated materials having boron-nitrogen coordination (Ishida et al., 2010).

Indicator in Analytical Chemistry

Pyridine derivatives, akin to this compound, have been used as indicators in analytical chemistry, particularly in the titration of amines with perchloric acid in glacial acetic acid medium. This application demonstrates the role of these compounds in precise analytical measurements (Caso & Cefola, 1963).

Asymmetric Transformations in Organic Synthesis

In organic synthesis, the electronic properties of pyridine, including derivatives like this compound, have been exploited to trigger asymmetric transformations of prochiral species. This approach is vital for accessing chiral pyridine derivatives, demonstrating their importance in developing enantioenriched compounds (Cao et al., 2019).

Photocatalytic Degradation in Environmental Sciences

In environmental sciences, derivatives of pyridine, including this compound, are investigated for their photocatalytic degradation properties. This research is crucial for treating hazardous compounds in wastewaters and improving ecosystem and human health safety (Stapleton et al., 2010).

Safety and Hazards

Future Directions

The future directions in the research of “2-(2-Azidoethyl)pyridine” and its derivatives could involve the development of new synthetic methods , the design of new pyrrolidine compounds with different biological profiles , and the exploration of their potential applications in various fields such as medicinal chemistry .

Mechanism of Action

Target of Action

This reaction, known as a click reaction, is often used to attach various functional groups to biomolecules . Pyridine is a basic heterocyclic organic compound, similar to benzene and nitrogen, but with one methine group (=CH−) replaced by a nitrogen atom. It is often used as a precursor to agrochemicals and pharmaceuticals .

Mode of Action

Without specific information on “2-(2-Azidoethyl)pyridine”, it’s difficult to provide a detailed mode of action. Azides can act as a bio-orthogonal handle that can be selectively reacted with other groups in a biological setting without interfering with native biochemical processes . Pyridines can participate in various chemical reactions, often acting as a base and coordinating to metals in transition metal complexes .

Biochemical Pathways

Compounds containing azide groups can be used to label and visualize proteins, dna, and other biomolecules in cells . Pyridine and its derivatives are involved in many biochemical processes, including acting as a precursor to the vitamins niacin and pyridoxal .

Result of Action

Azides are often used in bioconjugation reactions to attach probes, tags, or other molecules to biomolecules, allowing them to be visualized or manipulated . Pyridine is a basic heterocyclic organic compound and can participate in various chemical reactions .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The azide group is stable under physiological conditions but can be selectively reacted under certain conditions . Pyridine is a relatively stable compound but can be protonated and deprotonated under acidic and basic conditions, respectively .

Properties

IUPAC Name |

2-(2-azidoethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-11-10-6-4-7-3-1-2-5-9-7/h1-3,5H,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJGQLXCBSJIIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-thiophen-2-ylurea](/img/structure/B2709012.png)

![1-(2,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2709015.png)

![(S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid](/img/structure/B2709019.png)

![3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B2709022.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2709024.png)

![2-[[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2709026.png)

![tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate, Mixture of diastereomers](/img/structure/B2709030.png)

![2-[(2-Bromobenzoyl)amino]-4-(methylsulfonyl)butanoic acid](/img/structure/B2709032.png)